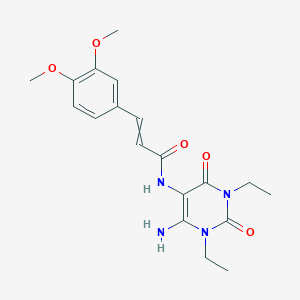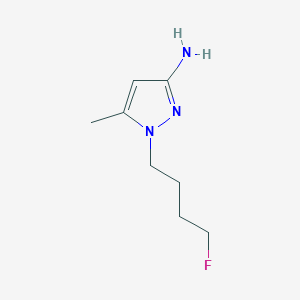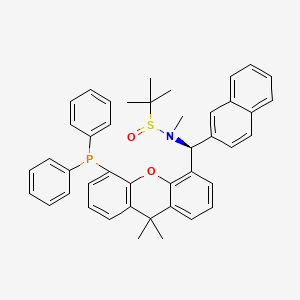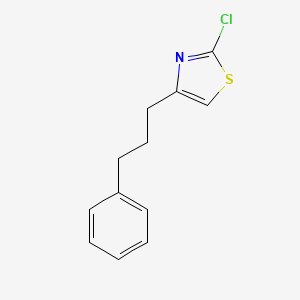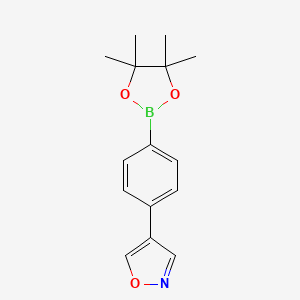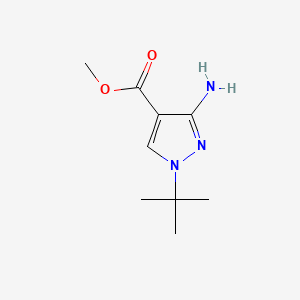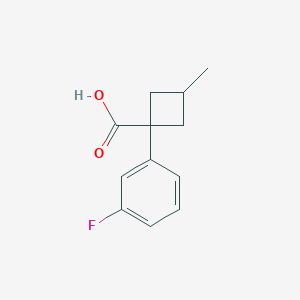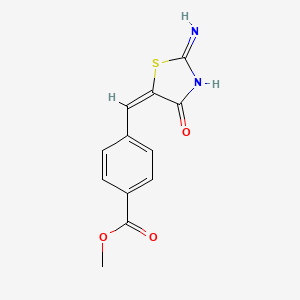
(E)-Methyl 4-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as an α-amino ketone, with a thiourea derivative under acidic conditions.
Condensation Reaction: The thiazole intermediate is then subjected to a condensation reaction with methyl 4-formylbenzoate in the presence of a base, such as sodium methoxide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate: This compound is structurally similar but may have different substituents on the thiazole or benzoate rings.
Thiazole Derivatives: Compounds with variations in the thiazole ring structure, such as different substituents or additional functional groups.
Benzoate Esters: Compounds with different ester groups or modifications to the benzoate ring.
Uniqueness
Methyl 4-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H10N2O3S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
methyl 4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)/b9-6+ |
InChI Key |
RVPDAFREEZSBDU-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=N)S2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


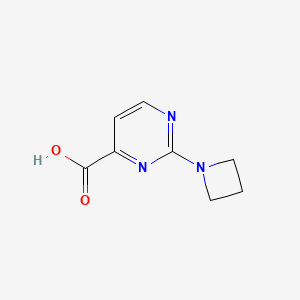
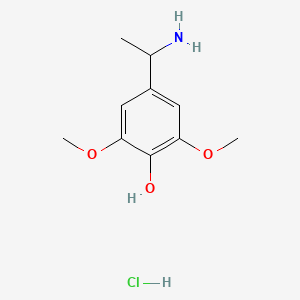
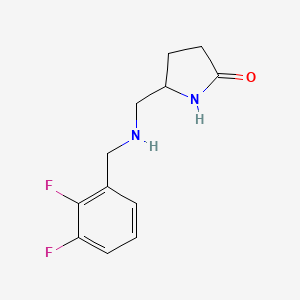
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
